

# Commercial suppliers and availability of 2-Chloro-5-fluoro-3-methoxypyridine.

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## Compound of Interest

Compound Name:	2-Chloro-5-fluoro-3-methoxypyridine
Cat. No.:	B6327030

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An In-Depth Technical Guide to **2-Chloro-5-fluoro-3-methoxypyridine** for Advanced Research

## Authored by a Senior Application Scientist Introduction: Unlocking New Synthetic Frontiers

Welcome to a comprehensive technical exploration of **2-Chloro-5-fluoro-3-methoxypyridine**, a halogenated and methoxy-substituted pyridine derivative of increasing importance in the fields of medicinal chemistry and agrochemical synthesis. Its unique trifunctional substitution pattern—featuring chloro, fluoro, and methoxy groups—presents a versatile scaffold for researchers and drug development professionals. This arrangement of functional groups offers multiple, distinct points for chemical modification, establishing it as a valuable building block for constructing complex molecular architectures and diverse compound libraries.<sup>[1]</sup>

The pyridine core is a well-established and privileged structure in numerous FDA-approved pharmaceuticals, and its specific substitution patterns are critical in defining pharmacological activity, selectivity, and pharmacokinetic profiles.<sup>[1][2]</sup> The presence of a chlorine atom facilitates a variety of cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group influences molecular conformation and solubility. This guide provides an in-depth look at the commercial availability, physicochemical properties, a detailed synthetic pathway, and the applications of this key intermediate.

## Physicochemical Properties and Safety Data

Accurate characterization is the foundation of reproducible science. The fundamental properties of **2-Chloro-5-fluoro-3-methoxypyridine** are summarized below. While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, safety protocols can be reliably inferred from structurally analogous compounds.

Property	Value	Source
CAS Number	1097264-89-5	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClFNO	<a href="#">[4]</a>
Molecular Weight	161.56 g/mol	<a href="#">[4]</a>
Appearance	White to off-white solid or powder	Inferred from suppliers
Purity	Typically ≥97%	<a href="#">[4]</a>

## Handling and Safety Precautions (Self-Validating System)

Given the compound's structure as a halogenated pyridine, standard laboratory safety protocols for handling irritant and potentially toxic chemicals are mandatory. The following precautions are based on SDS information for closely related compounds like 2-Chloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-fluoropyridine.[\[5\]](#)[\[6\]](#)

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[\[5\]](#)[\[7\]](#)
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[\[7\]](#)[\[8\]](#)
- Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Avoid breathing dust, fumes, or vapors.[\[5\]](#)[\[7\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[\[5\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

## Commercial Availability and Sourcing

**2-Chloro-5-fluoro-3-methoxypyridine** is available from several specialized chemical suppliers, catering primarily to the research and development market. Availability typically ranges from milligram to gram quantities, with options for bulk or custom synthesis inquiries.

Supplier	Purity/Specification	Available Quantities	Notes
BLD Pharm	≥97%	Inquire	Provides access to analytical data like NMR, HPLC, LC-MS. [3]
Sunway Pharm Ltd	97%	50mg, 100mg, 250mg, 1g	Online pricing available; for scientific research use only.[4]

Note: This table is non-exhaustive and represents suppliers identified during the literature survey. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.

## Proposed Synthetic Pathway and Experimental Protocol

The synthesis of multi-substituted pyridines requires a strategic approach to control regioselectivity. While the exact commercial synthesis route for **2-Chloro-5-fluoro-3-methoxypyridine** is proprietary, a plausible and logical pathway can be constructed based on established organohalogen chemistry and patent literature for analogous compounds.[9][10] The proposed synthesis begins with the more readily available 2-amino-5-fluoropyridine.

## Causality Behind the Synthetic Strategy

The chosen pathway (summarized visually below) proceeds by first introducing the chloro and hydroxyl groups via a Sandmeyer-type reaction sequence, followed by methylation. This order is strategic:

- Starting Material: 2-amino-5-fluoropyridine is a known compound with established synthetic routes, providing a reliable starting point.[11]
- Diazotization: The amino group is an excellent handle for introducing other functionalities. Its conversion to a diazonium salt allows for subsequent substitution to a hydroxyl group.
- Chlorination: Introducing the chlorine atom early is crucial.
- Methylation: The final step involves the methylation of the hydroxyl group. Performing this step last avoids potential side reactions that the methoxy group might interfere with in earlier stages.

## Step-by-Step Experimental Protocol

### Step 1: Synthesis of 5-Fluoro-3-methoxy-2-pyridone

This step involves the diazotization of 2-amino-5-fluoro-3-methoxypyridine followed by hydrolysis.

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-fluoro-3-methoxypyridine (1.0 eq) in an aqueous solution of sulfuric acid ( $\text{H}_2\text{SO}_4$ ) at 0-5°C.
- Diazotization: Slowly add a solution of sodium nitrite ( $\text{NaNO}_2$ , 1.1 eq) in water dropwise, ensuring the temperature is maintained below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
- Hydrolysis: After the addition is complete, stir the mixture at 0-5°C for 1 hour. Then, slowly heat the reaction mixture to 80-90°C. Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group. Maintain this temperature until gas evolution ceases.
- Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) until the pH is ~7. The product, 5-Fluoro-3-methoxy-2-pyridone, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

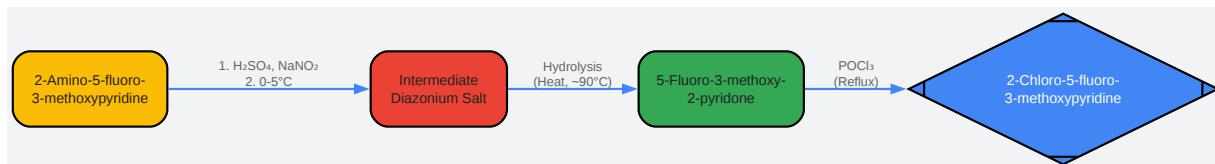
## Step 2: Chlorination to yield **2-Chloro-5-fluoro-3-methoxypyridine**

The hydroxyl group of the pyridone is converted to the target chloro group using a standard chlorinating agent.

- **Reaction Setup:** In a dry flask under an inert atmosphere (e.g., Argon), suspend the 5-Fluoro-3-methoxy-2-pyridone (1.0 eq) from the previous step in phosphorus oxychloride ( $\text{POCl}_3$ , ~3-5 eq).
- **Reaction Conditions:** Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This quenches the excess  $\text{POCl}_3$ . Neutralize the acidic solution with a base like sodium carbonate until basic.
- **Extraction:** Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Final Purification:** Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **2-Chloro-5-fluoro-3-methoxypyridine**.

## Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis.



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Caption: Proposed two-step synthesis of **2-Chloro-5-fluoro-3-methoxypyridine**.

## Analytical Characterization

Quality control is essential for ensuring the reliability of experimental results. Suppliers typically provide analytical data confirming the structure and purity of the compound.[\[3\]](#) Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure, showing characteristic shifts for the aromatic protons, the methoxy group, and the carbon backbone.
- Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) confirm the molecular weight and provide fragmentation patterns consistent with the structure.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound, typically reported as a percentage area of the main peak.[\[12\]](#)

## Applications in Research and Development

**2-Chloro-5-fluoro-3-methoxypyridine** is not an end-product but a valuable intermediate. Its utility lies in its capacity to be elaborated into more complex molecules with potential biological activity.

- Pharmaceutical Development: As a heterocyclic building block, it is used in the synthesis of novel compounds for screening against various therapeutic targets. The chloro-substituent is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[\[1\]](#)[\[13\]](#)
- Agrochemical Synthesis: The pyridine scaffold is present in many herbicides and pesticides. This intermediate can be used to develop new crop protection agents with improved efficacy and safety profiles.[\[14\]](#)

- Materials Science: Substituted pyridines can be explored for their potential in developing advanced materials due to their unique electronic and coordination properties.[14]

## Conclusion

**2-Chloro-5-fluoro-3-methoxypyridine** stands out as a highly functionalized and versatile building block for advanced chemical synthesis. Its commercial availability, coupled with a well-understood reactivity profile, empowers researchers in drug discovery and agrochemical development to rapidly generate novel molecular entities. This guide has provided a comprehensive overview of its properties, sourcing, a robust synthetic protocol, and its applications, serving as a critical resource for scientists aiming to leverage this potent intermediate in their research endeavors.

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